REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([O:7][C:8]([NH:10][C:11]1[S:12][C:13]([S:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([C:23]([O:25]C)=[O:24])[CH:18]=2)=[CH:14][N:15]=1)=[O:9])([CH3:6])([CH3:5])[CH3:4]>CO.C1COCC1>[CH3:5][C:3]([CH3:6])([O:7][C:8]([NH:10][C:11]1[S:12][C:13]([S:16][C:17]2[CH:18]=[C:19]([CH:20]=[CH:21][CH:22]=2)[C:23]([OH:25])=[O:24])=[CH:14][N:15]=1)=[O:9])[CH3:4] |f:0.1,3.4|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-tert-butoxycarbonylamino-5-[(3-carbomethoxyphenyl)thio]thiazole
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC(=CN1)SC1=CC(=CC=C1)C(=O)OC
|
Name
|
methanol THF
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
the suspension was extracted with dichloromethane-methanol mixture (120 mL, 3:1, 2×)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC(=O)NC=1SC(=CN1)SC=1C=C(C(=O)O)C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |